Fast Blue RR Salt

Vue d'ensemble

Description

Fast Blue RR Salt, also known as 4-Benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi (zinc chloride) salt or Azoic Diazo No. 24, is a crystalline compound . It is primarily used in histological stainings . It binds to the reaction product of alkaline phosphatase and precipitates it as an insoluble compound . The sites of alkaline phosphatase activity appear black . Fast Blue RR is also used for the detection of esterase activity .

Molecular Structure Analysis

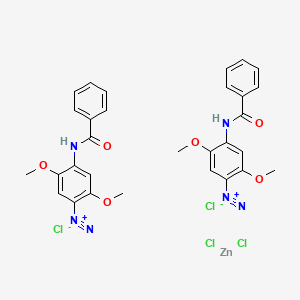

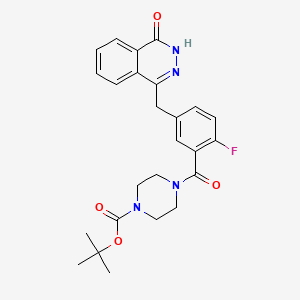

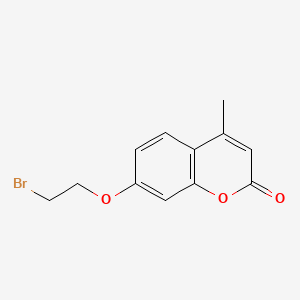

This compound has a molecular formula of C30H28Cl4N6O6Zn . Its molecular weight is 775.8 g/mol . The SMILES string representation of its structure is[Cl-]. [Cl-].Cl [Zn]Cl.COc1cc ( [N+]#N)c (OC)cc1NC (=O)c2ccccc2.COc3cc ( [N+]#N)c (OC)cc3NC (=O)c4ccccc4 . Chemical Reactions Analysis

This compound is mainly used in histological stainings. It binds to the reaction product of alkaline phosphatase and precipitates it as an insoluble compound . The sites of alkaline phosphatase activity appear black . Fast Blue RR is also used for the detection of esterase activity .Physical And Chemical Properties Analysis

This compound is a crystalline compound . It is soluble in water at a concentration of 1 mg/mL, forming a clear to hazy, yellow-green solution . Its maximum absorbance (εmax) is ≥15000 at 326-332 nm . The compound should be stored at a temperature of -20°C .Applications De Recherche Scientifique

1. Inhibition of Acid Phosphatase Enzymes

Fast Blue RR, along with other diazonium salts like Fast Blue BB, has been investigated for its effects on acid phosphatase enzymes in maize pollen. Unlike Fast Garnet GBC, which specifically inhibits one of the acid phosphatase enzymes (AP3), Fast Blue RR does not exhibit this inhibitory effect. This finding contributes to understanding the specificity of enzyme inhibition by different diazonium salts and their potential use in biochemical assays (Efron, 1969).

2. Analytical Applications in Cereal Grains and Food Products

Fast Blue RR has been utilized in developing analytical methods for quantifying certain compounds in cereal grains and food products. A micromethod using Fast Blue RR as a reagent has been developed for measuring 5-n-alkylresorcinols (5nARs) in these items. This method demonstrated a strong correlation and interchangeability with the Fast Blue B method, indicating its efficacy in food analysis (Sampietro et al., 2013). Another study developed a colorimetric method using Fast Blue RR for determining alkylresorcinols in cereal grains, demonstrating its potential in plant breeding and food analyses (Sampietro et al., 2009).

3. Sensor Development

Fast Blue RR has been used in the development of a modified carbon-fiber microelectrode sensor capable of measuring physiological pH changes in biological microenvironments. The sensor, involving the voltammetric reduction of Fast Blue RR, showed sensitivity to acidic and basic changes, underscoring its potential for real-time monitoring in biomedical applications (Makos et al., 2010).

4. Studies on Color and Chemical Properties

Research on the effects of solvents and cyclodextrin complexation on Fast Blue RR has provided insights into its dual fluorescence properties. These studies are crucial for understanding the chemical behavior of such dyes under different conditions and could have implications in various fields including chemistry and materials science (Prabhu et al., 2012), (Jenita et al., 2013).

Mécanisme D'action

Target of Action

Fast Blue RR Salt primarily targets alkaline phosphatase and esterase enzymes . Alkaline phosphatase plays a crucial role in removing phosphate groups from molecules, including nucleotides, proteins, and alkaloids. Esterase, on the other hand, is involved in the breakdown of esters into an acid and alcohol in a chemical reaction with water.

Mode of Action

This compound interacts with its targets through a process known as azo coupling . In the presence of alkaline phosphatase, it binds to the reaction product of the enzyme and precipitates it as an insoluble compound . For esterase activity detection, this compound couples with naphthol (released from naphthol acetate) and forms an insoluble azo-dye .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving alkaline phosphatase and esterase. The compound’s interaction with these enzymes can influence various biological processes, including phosphate metabolism and ester hydrolysis .

Pharmacokinetics

Given its use in histological stainings , it is likely that its absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its formulation, administration route, and the specific tissue or cell type being stained.

Result of Action

The molecular and cellular effects of this compound’s action are visible in histological stainings. Sites of alkaline phosphatase activity appear black, while areas of esterase activity form an insoluble azo-dye which appears red/blue .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water is 1 mg/mL, producing a clear to hazy, yellow-green solution . Moreover, its storage temperature (−20°C) can affect its stability

Safety and Hazards

Fast Blue RR Salt may be harmful if inhaled and may cause respiratory tract irritation . It is harmful if absorbed through the skin and may cause skin irritation . It may also cause eye irritation and is harmful if swallowed . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Contact with eyes, skin, or clothing should be avoided, as should ingestion and inhalation . Dust formation should be avoided and containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Propriétés

IUPAC Name |

4-benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H13N3O3.4ClH.Zn/c2*1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLARVKAOQLUCQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl4N6O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green powder; [Acros Organics MSDS] | |

| Record name | Fast Blue RR Salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14726-29-5 | |

| Record name | Bis[4-benzamido-2,5-dimethoxybenzenediazonium] tetrachlorozincate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Fast Blue RR Salt acts as a coupling agent in enzyme histochemistry, particularly for detecting phosphatase activity. When a phosphatase enzyme hydrolyzes a substrate containing a phosphate group (e.g., 1-naphthyl phosphate or naphthol AS-MX phosphate), the released product, such as 1-naphthol or naphthol AS-MX, can react with this compound. This reaction forms a colored, insoluble azo dye precipitate at the site of enzyme activity, allowing for visualization under a microscope. [, , , , , ]

ANone: While the provided research papers primarily focus on the application of this compound, they don't offer detailed information about its molecular formula, weight, or spectroscopic data. This information can be found in chemical databases and supplier documentation.

ANone: Based on the provided papers, this compound has been used in various biological research applications, including:

- Visualizing phosphatase activity: It helps detect the presence and location of phosphatases, both in vitro and in situ. [, , , , , ]

- Studying cell differentiation: By detecting the expression of specific phosphatases, this compound can be used to monitor cell differentiation processes, as demonstrated in sea urchin embryos. []

- Investigating mycorrhizal fungi: It helps visualize the active colonization of roots by mycorrhizal fungi, revealing the location of phosphatase activity in fungal hyphae. []

A: α-naphthyl acetate and β-naphthyl acetate are substrates for esterase enzymes. When hydrolyzed by esterases, they release α-naphthol or β-naphthol, respectively. These products then react with this compound to form a colored precipitate, enabling the visualization of esterase activity. This approach has been used to study esterase isoenzyme patterns in various organisms, including fungi [] and chickens. [, ]

A: While not extensively discussed in the provided papers, alternative methods for visualizing enzyme activity exist. For instance, p-nitrophenyl phosphate can be used as a phosphatase substrate, and its hydrolysis can be measured spectrophotometrically. [] Other chromogenic substrates and detection methods are also available depending on the specific enzyme and application.

A: Although not directly addressed in the provided research, this compound plays a role in studying enzymes relevant to cancer. For example, one study utilized chiral naphthyl esters in conjunction with this compound staining to evaluate the stereoselectivity of esterases in cancer cells, highlighting potential differences in enzyme activity between normal and cancerous tissues. [] This approach may offer insights into cancer-specific enzymatic activity and potential therapeutic targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

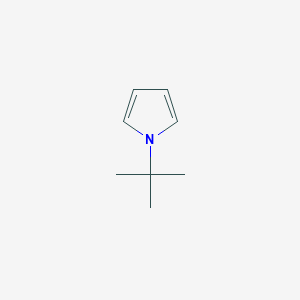

![tert-Butyl 3-[(Methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B3021702.png)

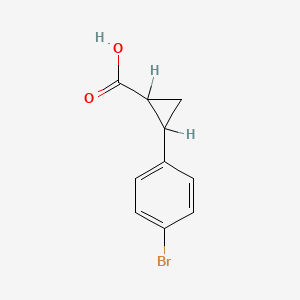

![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3021707.png)